Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid
Description
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid (CAS: 2124221-12-9) is a sulfonic acid derivative characterized by a cyclohexyl backbone substituted with a methylamino group in the trans configuration. Its molecular formula is C₈H₁₇NO₃S, with a molecular weight of 207.29 g/mol . Key properties include:
- Density: 1.22 ± 0.1 g/cm³ (predicted)
- pKa: 1.75 ± 0.50 (predicted)
- Storage: Requires protection from light and storage under inert atmosphere at room temperature .
The trans configuration of the methylamino group is critical for its stereochemical interactions, distinguishing it from cis isomers in reactivity and biological activity.
Properties
IUPAC Name |
[4-(methylamino)cyclohexyl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-9-8-4-2-7(3-5-8)6-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGKCJQWKDYLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with methanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as therapeutic agents in treating conditions such as schizophrenia, bipolar disorder, and other psychiatric disorders due to their modulatory effects on neurotransmitter systems .
Case Study: Antipsychotic Drug Development
- Compound : Cariprazine
- Application : Developed as an atypical antipsychotic drug.
- Mechanism : Acts as a partial agonist at dopamine D2 and D3 receptors.
- Significance : Demonstrates the utility of this compound in drug design aimed at improving efficacy while minimizing side effects.
Inhibitors in Cancer Research
Recent studies have investigated this compound derivatives as inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival. These compounds have shown promise in enhancing mitochondrial bioenergetics and inhibiting tumor growth through targeted interactions with specific protein sites .
Case Study: Hsp90 Inhibitors
- Focus : Development of small molecule inhibitors.
- Outcome : Improved cytoprotective activity observed in modified cyclohexane derivatives.
- Implication : Highlights the potential for this compound to contribute to novel cancer therapies .
This compound exhibits significant biological activity that can vary based on structural modifications. Its ability to form stable bonds with biological targets makes it a candidate for further research into pharmaceuticals that modulate various biological pathways, including immunomodulation and anti-inflammatory responses .
Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antipsychotic drug development (e.g., Cariprazine) | Effective modulation of neurotransmitter systems |
| Cancer Research | Hsp90 inhibitors | Enhanced mitochondrial activity; tumor growth inhibition |
| Immunology | Potential use in autoimmune disorders | Modulation of immune response |
Mechanism of Action
The mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to act as a strong acid, facilitating proton transfer reactions. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-(Aminomethyl)benzenesulfonic Acid
trans-4-(BOC-Amino)cyclohexyl Mesylate
- CAS : 1007306-61-7
- Molecular Formula: C₁₃H₂₅NO₅S
- Molecular Weight : 307.41 g/mol
- Key Differences: Incorporates a tert-butoxycarbonyl (BOC) protecting group on the amino moiety, altering solubility and stability. Mesylate (methanesulfonate) group instead of sulfonic acid, reducing acidity (pKa ~ -1.5 for mesylates vs. ~1.75 for sulfonic acids) .
Oclacitinib Maleate
Physicochemical Properties
Biological Activity
Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, also known by its CAS number 2124221-12-9, is a compound that has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 195.29 g/mol
- Structure : The compound features a cyclohexyl group with a methylamino substituent and a methanesulfonic acid moiety.
This compound acts primarily as an inhibitor of the JAK family of protein kinases, which play a crucial role in cytokine signaling pathways involved in various diseases, including cancer and autoimmune disorders. The JAK family includes JAK1, JAK2, JAK3, and Tyk2, each contributing to the phosphorylation of cytokine receptors and subsequent activation of signal transducer and activator of transcription (STAT) proteins that regulate gene expression .
Inhibition of JAK Activity
Research indicates that this compound exhibits potent inhibitory activity against JAK enzymes. This inhibition can lead to reduced cell proliferation and survival in certain cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly downregulate cytokine-induced signaling pathways, which are often dysregulated in malignancies .
Case Studies and Research Findings
- Cancer Treatment : In preclinical models, this compound has been tested for its efficacy in inhibiting tumor growth. One study demonstrated that it effectively reduced the viability of cancer cells through the modulation of the JAK/STAT signaling pathway .
- Autoimmune Disorders : The compound has also been investigated for its potential use in treating autoimmune diseases where JAK activity is implicated. In vitro assays showed that it could decrease the secretion of pro-inflammatory cytokines from immune cells, suggesting a therapeutic role in conditions like rheumatoid arthritis and psoriasis .
- Toxicity and Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a cyclohexyl precursor with methanesulfonyl chloride under controlled pH (8–10) to minimize racemization. Stereochemical purity (>98%) is achieved via chiral HPLC validation . Optimization of reaction temperature (20–25°C) and solvent polarity (e.g., THF/water mixtures) reduces byproducts like cis-isomers. Kinetic studies using in situ NMR can monitor reaction progress .
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Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stability under physiological conditions?
- Methodological Answer : Stability assays should combine:
- LC-MS/MS to track degradation products (e.g., sulfonic acid hydrolysis fragments).
- ¹H/¹³C NMR in deuterated PBS (pH 7.4) to detect structural changes over 24–72 hours.
- Circular Dichroism (CD) to confirm stereochemical integrity during accelerated stability testing (40°C/75% RH) .分布式事务解决方案-Seata最新解读【马士兵】:基础应用、配置Nacos、AT模式、源码分析,储备知识轻松解决面试中的分布式事务问题!8:01:44

Q. How does the compound’s solubility profile impact its utility in in vitro assays?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is limited (<5 mg/mL at 25°C). Use co-solvents like DMSO (≤0.1% v/v) for stock solutions, validated by dynamic light scattering (DLS) to confirm no aggregation. For cell-based studies, pre-equilibrate solutions at 37°C to avoid precipitation artifacts .
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Advanced Research Questions
Q. How can contradictory data on the compound’s receptor-binding affinity be resolved across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., SPR vs. ITC). Standardize protocols by:
- Using a shared reference compound (e.g., ATP-competitive inhibitor) to calibrate instruments.
- Replicating assays under identical buffer conditions (ionic strength, pH 7.4).
- Applying statistical meta-analysis (e.g., random-effects model) to harmonize dissociation constant (Kd) values .
Q. What experimental design strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinome-wide profiling : Use selectivity screens (e.g., Eurofins KinaseProfiler) to identify off-target kinases.
- Structure-activity relationship (SAR) tuning : Introduce steric hindrance at the cyclohexyl C4 position to reduce binding to non-target kinases (e.g., PIM-1).
- Negative control analogs : Synthesize a methyl group-deleted variant to isolate target-specific effects .
Q. How can computational modeling improve predictions of the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Parameterize the compound’s logP (1.2–1.5) and polar surface area (PSA <90 Ų) using tools like Schrödinger’s QikProp.
- In silico BBB models : Validate against in vivo rodent data using partial least squares (PLS) regression to refine predictions .
Data Contradiction Analysis
Q. Why do studies report conflicting IC50 values for this compound in enzymatic vs. cell-based assays?
- Root Cause : Enzymatic assays (purified targets) lack cellular context (e.g., efflux pumps, protein binding).
- Resolution : Normalize IC50 values using:
- Free drug concentration (via ultrafiltration LC-MS).
- Cell permeability correction (e.g., Papp values from Caco-2 assays).
- Mechanistic modeling (e.g., Hill coefficients to distinguish allosteric vs. competitive inhibition) .
Collaborative Research Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

